4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime is an organic compound that features a nitro group, a chlorophenoxy group, and an oxime functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime typically involves the following steps:
Chlorophenoxy Substitution: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorophenol reacts with the nitrobenzene derivative.
Oxime Formation: The final step involves the formation of the oxime group by reacting the aldehyde derivative with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The oxime group can be oxidized to a nitrile using oxidizing agents like sodium periodate.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Oxidation: Sodium periodate.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of 4-(3-Chlorophenoxy)-3-aminobenzenecarbaldehyde oxime.
Oxidation: Formation of 4-(3-Chlorophenoxy)-3-nitrobenzenecarbonitrile.
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound may be used in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the oxime group can form hydrogen bonds with target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenoxy)-3-nitrobenzaldehyde: Lacks the oxime group but has similar structural features.
4-(3-Chlorophenoxy)-3-aminobenzenecarbaldehyde: Contains an amine group instead of a nitro group.
4-(3-Chlorophenoxy)-3-nitrobenzenecarbonitrile: Contains a nitrile group instead of an oxime group.
Uniqueness
4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime is unique due to the presence of both the nitro and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
(NE)-N-[[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-10-2-1-3-11(7-10)20-13-5-4-9(8-15-17)6-12(13)16(18)19/h1-8,17H/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDYBAGAJFJMGV-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.